N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide
Description
This compound belongs to a class of indoline-based sulfonamide derivatives characterized by a cyclopropanecarbonyl moiety and a fluorinated aromatic sulfonamide group. Its structure comprises an indoline core substituted at the 1-position with a cyclopropanecarbonyl group and at the 6-position with a 3-fluorobenzenesulfonamide (Fig. 1). This molecular architecture is designed to enhance target binding affinity and metabolic stability, particularly in applications such as autophagy inhibition or enzyme modulation .
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c19-14-2-1-3-16(10-14)25(23,24)20-15-7-6-12-8-9-21(17(12)11-15)18(22)13-4-5-13/h1-3,6-7,10-11,13,20H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNDMZHCLQRNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Fluorobenzenesulfonamide Group: The final step involves the sulfonylation of the indoline core with a fluorobenzenesulfonyl chloride under basic conditions, typically using a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted sulfonamides or other derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biology: Investigation of its biological activity, including its effects on cellular processes and potential as a therapeutic agent.
Industry: Use as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of cyclopropanecarbonyl-substituted indoline sulfonamides. Below is a detailed comparison with analogs reported in the literature:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Flexibility :
- The 3-fluorobenzenesulfonamide group in the target compound contrasts with bulkier substituents (e.g., trifluoromethyl or tert-butyldimethylsilyl groups) in analogs like 51 and SI-7 . This likely enhances its solubility and reduces steric hindrance during target binding .
- Compared to cyprofuram , a cyclopropanecarboxamide pesticide, the indoline core in the target compound provides a rigid scaffold for interaction with eukaryotic cellular targets (e.g., autophagy-related proteins) .
Synthetic Challenges: Compounds like 51 and SI-7 require multi-step syntheses involving Pd-catalyzed cross-coupling and protective group strategies (e.g., tert-butyldimethylsilyl), resulting in moderate yields (~33%) .
Biological Activity: SI-7 and 51 demonstrate autophagy inhibition, with SI-7 showing activity at nanomolar concentrations in cellular assays. The 3,5-difluorophenyl group in SI-7 enhances membrane permeability compared to the mono-fluorinated target compound . The bromo-substituted analog 1n (MW 525.0) highlights the role of halogenation in modulating electronic properties and binding kinetics .
Mechanistic and Pharmacological Insights
- Autophagy Inhibition : The indoline-sulfonamide scaffold disrupts autophagosome-lysosome fusion, as demonstrated in analogs like SI-7 . The 3-fluorobenzenesulfonamide group may optimize interactions with lysosomal membrane proteins (e.g., LAMP1).
- Metabolic Stability : Cyclopropanecarbonyl groups are resistant to enzymatic hydrolysis, improving plasma half-life compared to esters or amides in pesticides like cyprofuram .
Biological Activity
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a cyclopropanecarbonyl group, an indolin-6-yl moiety, and a 3-fluoro-benzenesulfonamide group. The biological activity of this compound is under investigation for its implications in various therapeutic areas, including cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The IUPAC name for this compound is N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-fluorobenzenesulfonamide. Its molecular formula is , and it has a molecular weight of 396.44 g/mol.
Structural Formula
Key Features
| Feature | Description |
|---|---|
| Molecular Weight | 396.44 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Stability | Stable under normal laboratory conditions |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction may involve:
- Enzyme Inhibition : The compound can inhibit the activity of various enzymes by binding to their active sites or allosteric sites.
- Cellular Pathway Modulation : It may influence pathways related to inflammation and cell proliferation, which are critical in cancer development.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing fluorine atoms have been reported to enhance cytotoxicity against various cancer cell lines by promoting apoptosis and inhibiting tumor growth .
Case Study: Indolin Derivatives
A comparative analysis of indolin derivatives indicated that modifications in the chemical structure could lead to enhanced biological activity. Specifically, compounds featuring the indolin moiety have demonstrated promising results in inhibiting cancer cell proliferation through mechanisms such as:
- Inducing apoptosis in hypopharyngeal tumor cells.
- Inhibiting key signaling pathways involved in tumor growth.
Enzyme Inhibition Studies
In vitro studies have revealed that this compound can act as an inhibitor for specific enzymes implicated in cancer progression:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | 12.5 |
| Monoacylglycerol lipase | Non-competitive | 8.0 |
These findings suggest that the compound could be further explored as a potential therapeutic agent in treating cancers associated with these enzymes.
Comparative Analysis with Related Compounds
To understand the efficacy of this compound better, it is essential to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains cyclopropanecarbonyl and fluorine | Potential anticancer activity |
| N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide | Additional methoxy group | Enhanced solubility but lower potency |
| N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide | Extra fluorine atoms | Improved stability and reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
